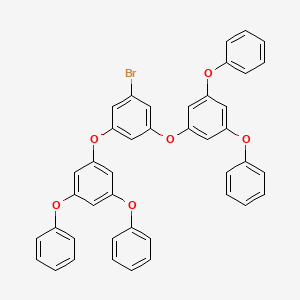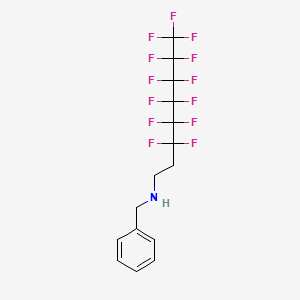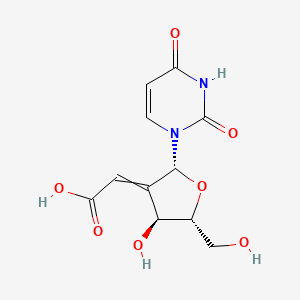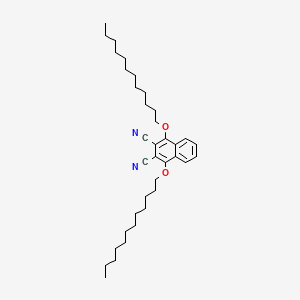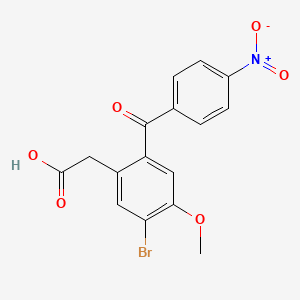
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- is a complex organic compound with a unique structure that includes bromine, methoxy, and nitrobenzoyl functional groups
Vorbereitungsmethoden
The synthesis of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- involves multiple steps and specific reaction conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate benzeneacetic acid derivative.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst.
Nitration: The nitrobenzoyl group is added through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine or nitro groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine, methoxy, and nitrobenzoyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- can be compared with similar compounds such as:
Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine and nitrobenzoyl groups, making it less reactive in certain chemical reactions.
Benzeneacetic acid, 2-bromo-4,5-dimethoxy-: This compound has additional methoxy groups, which can influence its reactivity and applications.
Benzeneacetic acid, 4-bromo-2-chloro-5-methyl-:
The uniqueness of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
194671-62-0 |
|---|---|
Molekularformel |
C16H12BrNO6 |
Molekulargewicht |
394.17 g/mol |
IUPAC-Name |
2-[5-bromo-4-methoxy-2-(4-nitrobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12BrNO6/c1-24-14-8-12(10(6-13(14)17)7-15(19)20)16(21)9-2-4-11(5-3-9)18(22)23/h2-6,8H,7H2,1H3,(H,19,20) |
InChI-Schlüssel |
IBOZVEGXJOJRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
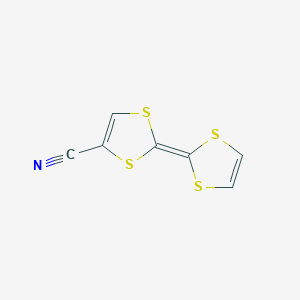
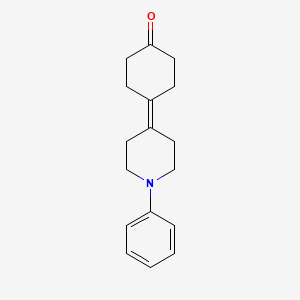
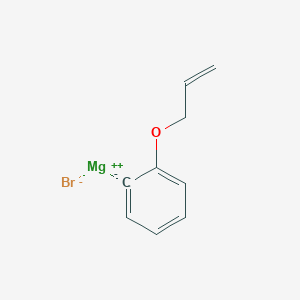
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
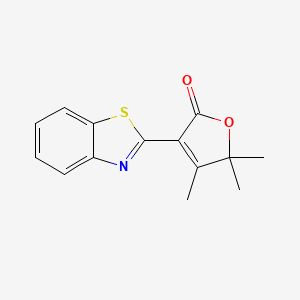
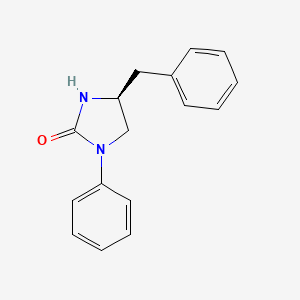
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
